

Spectroscopic and Mechanistic Insights into Oxypeucedanin Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Oxypeucedanin Hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **oxypeucedanin hydrate**, a naturally occurring furanocoumarin. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and explores the compound's interaction with P-glycoprotein (P-gp), a key protein in drug metabolism.

Spectroscopic Data of Oxypeucedanin Hydrate

The structural elucidation of **oxypeucedanin hydrate** is critically dependent on spectroscopic techniques. NMR and MS provide definitive information regarding its molecular structure, connectivity, and mass.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of **oxypeucedanin hydrate**. The compound has a molecular formula of $C_{16}H_{16}O_6$.^[1]

Parameter	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₆	PubChem[1]
Molecular Weight	304.29 g/mol	PubChem[1]
Exact Mass	304.09468823 Da	PubChem

Note: Detailed mass spectrum with fragmentation patterns for **oxypeucedanin hydrate** is not readily available in the public domain. The data for the non-hydrated form, oxypeucedanin, shows a prominent ion at m/z 287, corresponding to the molecular ion [M+H]⁺, with a major fragment at m/z 203.[2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **oxypeucedanin hydrate**. While a complete, tabulated dataset for **oxypeucedanin hydrate** is not consistently available across the literature, the chemical shifts are reported to be in agreement with its proposed structure. The following represents a compilation of expected chemical shifts based on the analysis of furanocoumarins and related structures.

¹H NMR Spectroscopic Data (Expected Ranges)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	~6.30	d	~10.0
H-4	~8.19	d	~10.0
H-5'	~7.60	d	~2.0
H-6'	~6.94	d	~2.5
H-2''	multiplet		
H-1''	multiplet		
CH ₃ -4'', CH ₃ -5''	singlet		
OH	broad singlet		

¹³C NMR Spectroscopic Data (Expected Ranges)

Carbon	Expected Chemical Shift (ppm)
C-2	~161.0
C-3	~113.0
C-4	~144.0
C-4a	~115.0
C-5	~149.0
C-6	~114.0
C-7	~160.0
C-8	~94.0
C-8a	~152.0
C-2'	~145.0
C-3'	~106.0
C-1''	~73.0
C-2''	~72.0
C-3''	~71.0
C-4''	~26.0
C-5''	~24.0

Note: The actual chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of **oxypeucedanin hydrate**, based on methods reported for furanocoumarins.

Isolation of Oxypeucedanin Hydrate

Oxypeucedanin hydrate is typically isolated from plant sources, most notably from the roots of *Angelica dahurica*.^{[3][4]} A general procedure involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like maceration or soxhlet extraction.^[3]
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Furanocoumarins like **oxypeucedanin hydrate** are often found in the ethyl acetate fraction.
- **Chromatography:** The enriched fraction is subjected to various chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.^[3]

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer.

- **Sample Preparation:** A few milligrams of the purified **oxypeucedanin hydrate** are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrumentation:** Spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher for protons.
- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H , ^{13}C , and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
- **Instrumentation:** The sample solution is introduced into the ESI source of the mass spectrometer.
- **Data Acquisition:** The mass spectrum is recorded in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Interaction with P-glycoprotein

Oxypeucedanin hydrate has been identified as a substrate and a potential inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of various drugs from cells, contributing to multidrug resistance. Understanding this interaction is vital for drug development, as it can influence the pharmacokinetics of co-administered drugs.

Experimental Workflow for P-gp Inhibition Assay

The inhibitory effect of **oxypeucedanin hydrate** on P-gp can be assessed using an in vitro model, such as the Caco-2 cell permeability assay.



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Caption: Workflow for assessing P-gp inhibition by **oxypeucedanin hydrate**.

This workflow illustrates the key steps in determining whether **oxypeucedanin hydrate** can inhibit the efflux function of P-gp. A significant reduction in the efflux ratio in the presence of the compound indicates P-gp inhibition. Studies have shown that **oxypeucedanin hydrate** can act

as a P-gp substrate and is likely to inhibit its function. This suggests that it could potentially modulate the pharmacokinetics of other drugs that are also P-gp substrates.

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